molecular formula C11H15N3O2 B8562406 6-(Cyclohexylamino)pyrimidine-4-carboxylic acid

6-(Cyclohexylamino)pyrimidine-4-carboxylic acid

Cat. No.: B8562406
M. Wt: 221.26 g/mol
InChI Key: WWFUEFUXVAYODW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Cyclohexylamino)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

6-(cyclohexylamino)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c15-11(16)9-6-10(13-7-12-9)14-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16)(H,12,13,14)

InChI Key

WWFUEFUXVAYODW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NC=NC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 2-chloro-6-(cyclohexylamino)pyrimidine-4-carboxylate (Intermediate 1, 9.20 g; 34.1 mmol), triethylamine (14.3 mL; 102 mmol) and palladium on charcoal (750 mg) in EtOH (1 L) was stirred at RT under an atmosphere of hydrogen for 16 hours. The reaction mixture was filtered through celite and the solvent was evaporated in vacuo to give a mixture of methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate and ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate. This crude was dissolved in a mixture of THF/EtOH/H2O (3/2/1, 1 L) and treated with an aqueous lithium hydroxide solution (1N, 102 mmol). After 1 hour, the organic solvents were evaporated in vacuo and water was added. The aqueous layer was washed with DCM (200 mL), then acidified to pH 4 by addition of an HCl solution (1N). The aqueous layer was evaporated to reduce the volume by 30-50%. A white solid appeared and was filtered to afford the title compound as a white solid.
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.3 mL
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
methyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl 6-(cyclohexylamino)pyrimidine-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
102 mmol
Type
reactant
Reaction Step Three
Name
THF EtOH H2O
Quantity
1 L
Type
solvent
Reaction Step Four

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